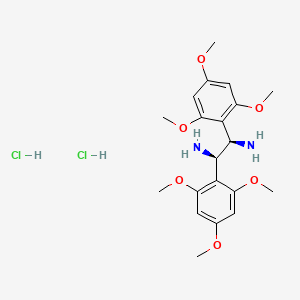
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride" is not directly reported in the provided papers. However, the papers discuss related compounds with chiral ethanediamine backbones and substituted phenyl groups, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the first paper describes a chiral Schiff base dye derived from a similar ethanediamine backbone, highlighting its synthesis, crystal structure, and photophysical properties .
Synthesis Analysis
The synthesis of chiral ethanediamine derivatives typically involves the formation of Schiff bases, as reported in the first paper . The Schiff base dye is synthesized using salicylaldehyde and 1,2-diphenyl-1,2-ethanediamine, resulting in a compound with an enol-imine tautomer stabilized by intramolecular hydrogen bonds. Although the synthesis of "(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride" is not explicitly described, the methodologies used for similar compounds could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the Schiff base dye reported in the first paper is characterized by intramolecular O–H···N hydrogen bonds and a 3D supramolecular framework . The compound exhibits a pcu alpha-Po primitive cubic topology, which is a result of various intermolecular interactions. These findings suggest that "(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride" may also form stable tautomeric structures and engage in significant intermolecular interactions, potentially leading to a unique crystal packing.
Chemical Reactions Analysis
The Schiff base dye's reactivity is not directly discussed in the first paper . However, the second paper discusses a Rhodium complex with a bidentate ligand that includes a substituted phenyl group, which is used in carbonyl arylation and hydrosilylation reactions . This suggests that the compound of interest might also exhibit reactivity in similar chemical reactions, especially if it were to be used as a ligand in metal complexes.
Physical and Chemical Properties Analysis
The photophysical properties of the Schiff base dye are explored in the first paper, where it exhibits intense UV absorption bands and a visible absorption band in certain solvents . The emission spectrum contains a broad band, indicating the presence of an enol-imine* form. Theoretical calculations based on density functional theory (DFT) were performed to verify the structure and estimate the electronic and optical properties. These properties could be relevant to "(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride", as the presence of trimethoxyphenyl groups may influence its optical behavior. Molecular docking studies were also performed to evaluate the antifungal activity, which could be an interesting aspect to explore for the compound if similar biological activities are of interest.
Scientific Research Applications
Catalytic Applications
- Asymmetric Catalysis : This compound has been used in asymmetric catalysis. For example, a chiral C(2)-symmetrical bisferrocenyl diamine, related to (R,R)-1,2-bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine, demonstrated catalytic activity in asymmetric cyclopropanation of olefins, achieving enantioselectivity up to 95% (Song et al., 1999).
Ligand Synthesis
- Synthesis of Ligands for Metal Complexes : Such compounds are used in synthesizing ligands for metal complexes. A related compound, N,N'-bis(1,3,4,5-tetramethylimidazolin-2-ylidene)-1,2-ethanediamine, was used to create cationic 16-electron half-sandwich complexes, which showed potential in catalytic transfer hydrogenation (Glöge et al., 2009).
Organic Synthesis
- Organic Synthesis : In organic synthesis, derivatives of this compound have been utilized in creating new molecular structures. For example, synthesis from commercial camphor led to a new C2-symmetrical 1,2-diamine which was applied in oxidative biaryl coupling of naphthol derivatives (Caselli et al., 2003).
Antimicrobial Applications
- Antimicrobial Activity : Some derivatives have shown potential in antimicrobial applications. Bis-Schiff bases derived from 1,2-ethanediamine exhibited antifungal activity against various fungi (Toumi et al., 2013).
Material Science
- Material Science and Photoluminescence : In the field of material science, derivatives have been used to create photoluminescent materials. For instance, E,E-2,5-bis[2-hydroxyethoxy]-1,4-bis[2-(3,4,5-trimethoxyphenyl-1,2-ethenediyl]benzene, a related compound, showed potential in creating hydrogen-bond-assisted interactions in solid-state films (Sierra & Lahti, 2004).
Safety And Hazards
properties
IUPAC Name |
(1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHBUWVNMOZSO-WUMQWIPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[C@H]([C@@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

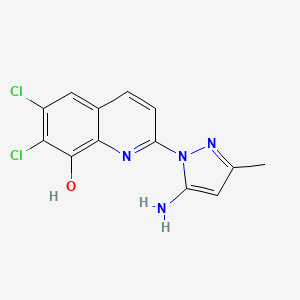
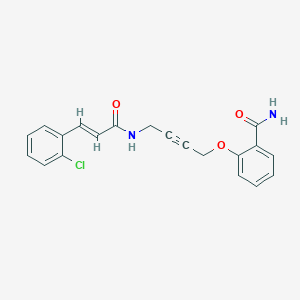
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)
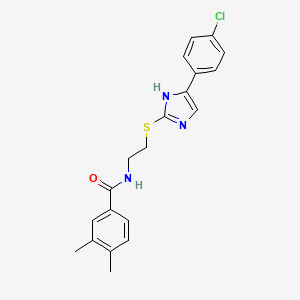
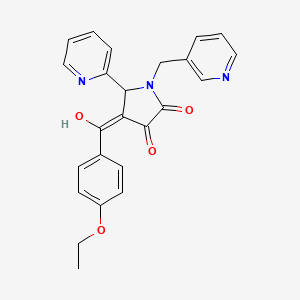
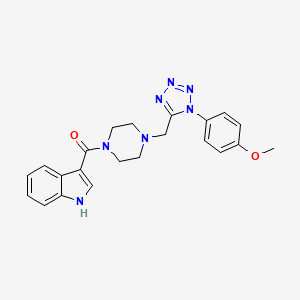
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2511368.png)
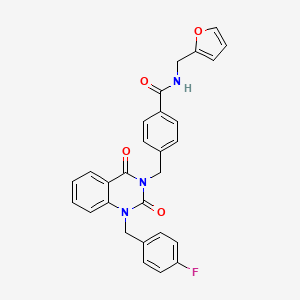
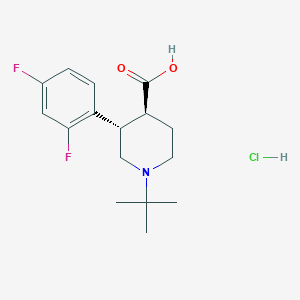
![3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511373.png)
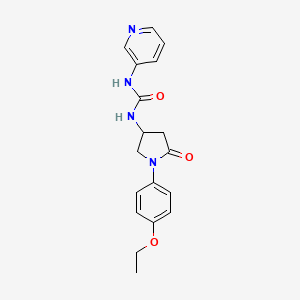
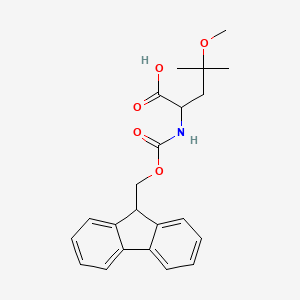
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)
![3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511377.png)